quinoline-6-carboxylic acid hydrochloride

Medicinal Chemistry Pharmaceutical Synthesis Biochemical Assays

Unlike the practically insoluble free acid (CAS 10349-57-2), this HCl salt provides enhanced aqueous solubility for homogeneous reactions and biological assays. The 6-position carboxyl is critical: substitution at other positions yields divergent pKa, metal-chelation geometries, and bioactivity—generic replacement is not possible. Use this scaffold for DYRK1A kinase inhibitors (IC50 2.6 μM), h-NTPDase/ENPP1 tumor microenvironment targets (sub-μM IC50), or Pb(II) photoluminescent coordination polymers. ≥95% HPLC purity.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 454218-12-3
Cat. No. B6144414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namequinoline-6-carboxylic acid hydrochloride
CAS454218-12-3
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C(=O)O)N=C1.Cl
InChIInChI=1S/C10H7NO2.ClH/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H,(H,12,13);1H
InChIKeyYDONXNSAFUGLQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-6-carboxylic Acid Hydrochloride (CAS 454218-12-3) as a Versatile Heterocyclic Scaffold: Core Properties and Research-Grade Specifications


Quinoline-6-carboxylic acid hydrochloride (CAS 454218-12-3) is a heterocyclic aromatic organic compound belonging to the quinoline family, comprising a benzene ring fused with a pyridine ring and a carboxylic acid group at the 6-position . The hydrochloride salt form enhances aqueous solubility and stability relative to the parent free acid (CAS 10349-57-2), facilitating its use as a key intermediate in pharmaceutical and agrochemical synthesis . It serves as a versatile building block for constructing bioactive molecules, including antimicrobial, anticancer, and anti-inflammatory agents . The compound is characterized by a molecular formula of C10H8ClNO2, a molecular weight of 209.63 g/mol, and a purity specification typically ≥95% as determined by HPLC .

Why Substituting Quinoline-6-carboxylic Acid Hydrochloride with Positional Isomers or Free Acids Can Compromise Experimental Outcomes


In-class quinoline carboxylic acids cannot be simply interchanged due to profound differences in solubility, ionization state, and metal-coordination behavior that directly impact synthetic and biological outcomes. The hydrochloride salt of quinoline-6-carboxylic acid exhibits significantly enhanced water solubility compared to the practically insoluble free acid , which is critical for aqueous-phase reactions and biological assays. Furthermore, the position of the carboxyl group (e.g., 2-, 3-, 4-, 6-, or 8-) dictates the compound's pKa, metal-chelating geometry, and electronic distribution, leading to divergent biological activities [1]. For instance, quinoline-6-carboxylic acid forms unique 1D and 2D coordination polymers with transition metals, while positional isomers yield distinct structural topologies [2]. These differences render generic substitution unreliable; the evidence below quantifies exactly where this specific compound diverges from its closest analogs.

Quantitative Differentiation of Quinoline-6-carboxylic Acid Hydrochloride vs. Positional Isomers and Salt Forms: A Comparative Evidence Inventory


Enhanced Aqueous Solubility via Hydrochloride Salt Formation: Comparison with Free Acid

The hydrochloride salt of quinoline-6-carboxylic acid exhibits a qualitative improvement in water solubility compared to the parent free acid. The free acid (6-quinolinecarboxylic acid, CAS 10349-57-2) is described as 'practically insoluble in water' , whereas the hydrochloride salt form is noted to 'enhance the solubility and stability of the parent molecule' and 'typically exhibits higher water solubility compared to the free acid' . This property is critical for applications requiring aqueous reaction media or biological buffer compatibility.

Medicinal Chemistry Pharmaceutical Synthesis Biochemical Assays

Positional Selectivity in Antiproliferative Activity: Quinoline-6-carboxylic Acid Derivatives vs. 2-, 3-, and 4-Carboxylic Acid Isomers Against MCF7 Cells

A comprehensive 2024 study evaluated the antiproliferative activity of ten quinoline carboxylic acid derivatives against mammary MCF7 cells. Among the tested positional isomers, quinoline-2-carboxylic acid demonstrated significant cytotoxicity against MCF7 cells, while quinoline-4-carboxylic acid and quinoline-3-carboxylic acid also exhibited growth inhibition capacities [1]. Notably, quinoline-6-carboxylic acid derivatives were highlighted as 'biologically relevant scaffolds' for kinase inhibition (e.g., DYRK1A) with IC50 values in the nanomolar range [2]. This indicates that the 6-position carboxyl group confers distinct target engagement profiles compared to other positional isomers, influencing which cellular pathways are affected.

Cancer Research Antiproliferative Agents Breast Cancer

Ectonucleotidase Inhibition: Quinoline-6-carboxylic Acid Derivatives as Potent h-NTPDase and h-ENPP1 Inhibitors

A 2025 study identified quinoline-6-carboxylic acid derivatives as a new class of potent ectonucleotidase inhibitors. Compound 4d (a quinoline-6-carboxylic acid derivative) inhibited h-NTPDase1 with an IC50 of 0.28 ± 0.03 μM and h-NTPDase2 with an IC50 of 0.92 ± 0.17 μM [1]. Compound 4k inhibited h-ENPP1 with an IC50 of 0.11 ± 0.02 μM, and compound 4a inhibited e5'NT with an IC50 of 0.092 ± 0.02 μM [1]. These values place quinoline-6-carboxylic acid derivatives among the most potent ectonucleotidase inhibitors reported, with sub-micromolar activity against multiple isoforms. Fluorescence microscopy confirmed that compound 4d effectively interacts with membrane-bound enzymes in A549 lung cancer cells [1].

Immuno-Oncology Ectonucleotidase Inhibitors Tumor Microenvironment

Coordination Polymer Formation: Divergent Topologies with Quinoline-6-carboxylic Acid vs. Pyridinecarboxylic Acid Ligands

Quinoline-6-carboxylic acid generates coordination polymers with distinct structural topologies compared to its close analogue pyridinecarboxylic acid. Four quinoline-6-carboxylate coordination polymers synthesized with transition metals produced unusual 2D and 3D networks, including a wavelike 2D (4,4) net stacked in an ABAB fashion [1]. The extended conjugated π-system of the quinoline ring differentiates it from pyridinecarboxylic acid, enabling unique supramolecular architectures. Additionally, reactions with FeII, CoII, NiII, and ZnII salts yielded three monomeric complexes [M(L)2(H2O)4] and a 1D polymeric species {[Zn(L)2(H2O)]·H2O}n under hydrothermal conditions [2]. These structural variations are directly attributable to the 6-position carboxyl group orientation and the rigid aromatic quinoline framework.

Coordination Chemistry Metal-Organic Frameworks Materials Science

Validated Research and Industrial Applications for Quinoline-6-carboxylic Acid Hydrochloride


Synthesis of Kinase Inhibitors for Cancer Therapeutics

Utilize quinoline-6-carboxylic acid hydrochloride as a core scaffold for designing DYRK1A kinase inhibitors. Structural modifications at the 6-carboxyl position have yielded derivatives with IC50 values as low as 2.6 μM against DYRK1A, with considerable selectivity against CLK kinases [1]. The hydrochloride salt form facilitates aqueous solubility during synthetic steps and biological evaluation.

Development of Ectonucleotidase Inhibitors for Immuno-Oncology

Employ quinoline-6-carboxylic acid derivatives as lead compounds for inhibiting h-NTPDases and h-ENPP1 in the tumor microenvironment. Derivatives of this scaffold have demonstrated sub-micromolar IC50 values (e.g., 0.11 μM against h-ENPP1, 0.28 μM against h-NTPDase1) and validated cellular target engagement via fluorescence microscopy in A549 lung cancer cells [2].

Construction of Luminescent Metal-Organic Frameworks (MOFs)

Leverage the unique coordination geometry of quinoline-6-carboxylic acid to synthesize lead(II) coordination frameworks with photoluminescent properties. The rigid aromatic quinoline core and 6-position carboxyl group enable the formation of 1D and 2D networks with distinct luminescent behavior, suitable for optoelectronic device research [3].

Antiproliferative Screening in Breast Cancer Models

Use quinoline-6-carboxylic acid hydrochloride in in vitro assays to evaluate growth inhibition of MCF7 mammary carcinoma cells. The compound serves as a biologically relevant scaffold for developing selective antiproliferative agents, with activity profiles distinct from 2-, 3-, and 4-carboxylic acid positional isomers [4].

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